

Protocol for preparing Linrodostat mesylate for in vivo studies

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Compound of Interest

Compound Name: *Linrodostat mesylate*

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Protocol for In Vivo Administration of Linrodostat Mesylate

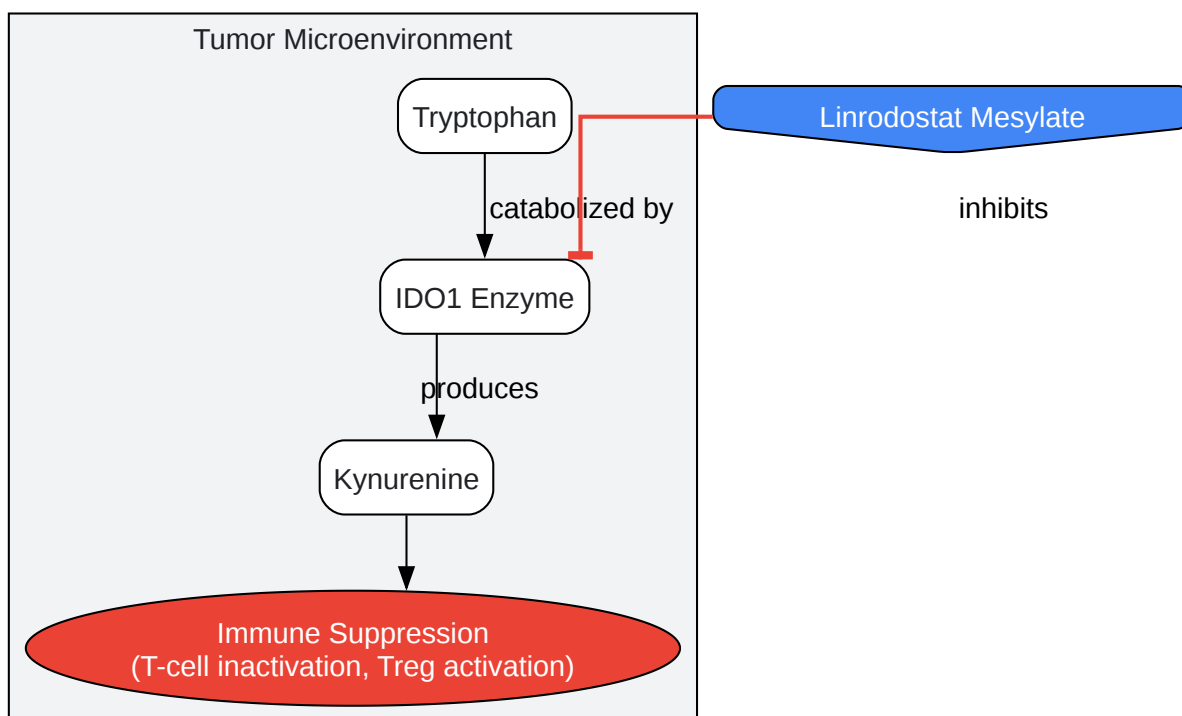
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preparation and in vivo administration of **Linrodostat mesylate** (also known as BMS-986205), a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).

Mechanism of Action

Linrodostat mesylate is a potent and selective oral inhibitor of the IDO1 enzyme.^{[1][2][3]} IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan into N-formyl-kynurenine, which is then converted to kynurenine.^[1] In the context of cancer, tumor cells can exploit the IDO1 pathway to create an immunosuppressive microenvironment, thereby evading the host's immune system.^{[1][2][3]} By inhibiting IDO1, **Linrodostat mesylate** blocks the production of immunosuppressive kynurenine, which can lead to the restoration of T-cell proliferation and activation of the anti-tumor immune response.^{[1][2][4]} Linrodostat occupies the heme cofactor-binding site of the IDO1 enzyme to prevent its activation.^{[1][2]} It has been shown to have no inhibitory activity against murine IDO2 or tryptophan 2,3-dioxygenase (TDO2).^{[1][2]}

Signaling Pathway



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Caption: IDO1 pathway and the inhibitory action of **Linrodostat mesylate**.

Physicochemical and In Vitro Potency Data

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₄ ClFN ₂ O	[5][6]
Molecular Weight	410.91 g/mol	[5]
Solubility (DMSO)	50 mg/mL (121.68 mM)	[7][8]
Solubility (Ethanol)	15 mg/mL (36.5 mM)	[7]
Solubility (Water)	Insoluble	[7]
IC ₅₀ (IDO1 Enzyme)	1.7 nM	[5][6]
IC ₅₀ (IDO1-HEK293 cells)	1.1 nM	[5][6][7]
IC ₅₀ (TDO-HEK293 cells)	> 2000 nM	[6]

Recommended In Vivo Formulation Protocols

Linrodostat mesylate's poor aqueous solubility necessitates a specific vehicle for in vivo administration. Below are several recommended protocols for preparing a clear solution or a suspension suitable for oral gavage or intraperitoneal injection.

Note: Always prepare fresh formulations for each experiment and use immediately for optimal results.[5] It is advisable to perform a small-scale test preparation to ensure complete dissolution before preparing the full batch.[7]

Protocol 1: PEG300 and Tween-80 Based Formulation (Clear Solution)

This formulation is suitable for achieving a clear solution for administration.

Materials:

- **Linrodostat mesylate** powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Polyethylene glycol 300 (PEG300)

- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Procedure:

- Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dosage (e.g., mg/kg) and dosing volume (e.g., 100 μ L).
- Prepare Stock Solution: Weigh the required amount of **Linrodostat mesylate** and dissolve it in DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 2.08 mg/mL in the vehicle below, you could make a 20.8 mg/mL stock in DMSO.^[8] Sonication may be used to aid dissolution.^[7]
- Add Co-solvents: In a sterile tube, add the required volume of PEG300.
- Combine: Add the DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
- Add Surfactant: Add Tween-80 to the mixture and mix until clear.
- Final Dilution: Add the saline or PBS to reach the final desired volume and concentration. Mix thoroughly.

Example Formulation Composition:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

This composition has been shown to yield a clear solution of at least 2.08 mg/mL.^[8]

Protocol 2: Alternative Vehicle for Oral Administration

A study involving oral administration to mice used the following vehicle.[6]

Materials:

- **Linrodostat mesylate** powder
- Ethanol
- Polyethylene glycol 400 (PEG400)
- Propylene glycol
- d- α -tocopheryl PEG 1000 succinate (TPGS)

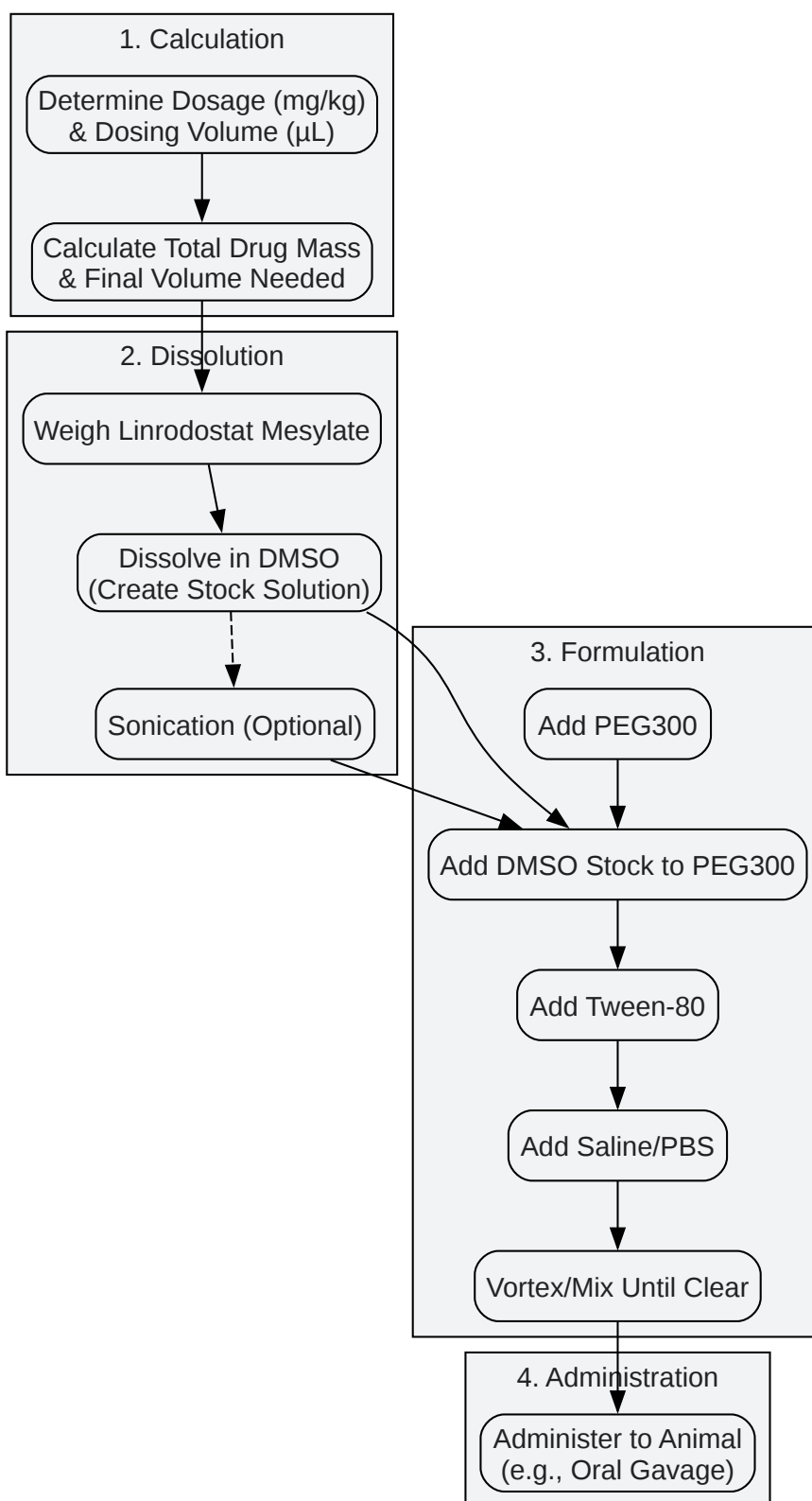
Procedure:

- Prepare the vehicle by combining the components in the specified volume ratio.
- Add the calculated amount of **Linrodostat mesylate** to the vehicle.
- Mix thoroughly, using sonication or gentle heating if necessary, to achieve a clear solution.

Formulation Composition (by volume):

- 5% Ethanol
- 55% PEG400
- 20% Propylene glycol
- 20% d- α -tocopheryl PEG 1000 succinate

Experimental Workflow for In Vivo Preparation



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Caption: Experimental workflow for preparing **Linrodostat mesylate** for in vivo studies.

Preclinical In Vivo Data

The following table summarizes data from a study using a human SKOV-3 xenograft mouse model. Linrodostat was administered orally once daily for 5 days.[6][9]

Dose (mg/kg, qd x 5)	Kynurenine Reduction in Tumor	Pharmacokinetic Parameter (Tumor)
5	60%	AUC (0-24h): 3.5 μ Mh
25	63%	AUC (0-24h): 11 μ Mh
125	76%	AUC (0-24h): 40 μ Mh

Data adapted from preclinical studies presented on BMS-986205.[9]

Safety and Handling

- For research use only. Not for human consumption.[4]
- It is recommended to conduct a solvent-negative control experiment to ensure the vehicle has no non-specific effects on the animals.[7]
- For nude mice or animals with compromised health, the concentration of DMSO should be kept as low as possible, ideally below 2%.[7]
- Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn when handling the compound and its formulations.

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